molecular formula C23H16N4 B14392609 4,4'-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile CAS No. 88405-21-4

4,4'-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile

Cat. No.: B14392609
CAS No.: 88405-21-4
M. Wt: 348.4 g/mol
InChI Key: BWJRXPVCZGDFQM-UHFFFAOYSA-N
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Description

4,4’-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of substituted phenylhydrazine with α, β-unsaturated aldehydes or ketones, catalyzed by vitamin B1. This reaction proceeds under mild conditions and yields the desired pyrazole derivative in high purity .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes, including the preparation of intermediate hydrazones and subsequent cyclization reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

4,4’-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4,4’-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting nerve transmission and potentially leading to therapeutic effects . Additionally, the compound’s structure allows it to interact with various cellular components, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(3-Phenyl-4,5-dihydro-1H-pyrazole-1,5-diyl)dibenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88405-21-4

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

4-[2-(4-cyanophenyl)-5-phenyl-3,4-dihydropyrazol-3-yl]benzonitrile

InChI

InChI=1S/C23H16N4/c24-15-17-6-10-20(11-7-17)23-14-22(19-4-2-1-3-5-19)26-27(23)21-12-8-18(16-25)9-13-21/h1-13,23H,14H2

InChI Key

BWJRXPVCZGDFQM-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N

Origin of Product

United States

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